While specific synthesis details for 1-Cyclobutylpiperazine dihydrochloride were not found within the provided abstracts, a related compound, 4-(1-Piperazinyl)benzo[b]thiophene dihydrochloride (an intermediate in the synthesis of Brexpiprazole), employs a five-step synthesis starting from 2-Chloro-6-fluorobenzaldehyde. [] This process offers an economical and scalable alternative to previous methods requiring expensive catalysts and yielding unwanted side products. []
For example, one study describes the development of SUVN-G3031, a novel histamine H3 receptor inverse agonist, utilizing 1-Cyclobutylpiperazine dihydrochloride as a key structural component. [] While the specific contribution of 1-Cyclobutylpiperazine dihydrochloride to the mechanism is not detailed, the final compound exhibits high potency and selectivity for the H3 receptor, highlighting the potential of this building block in developing targeted therapies. []
1-Cyclobutylpiperazine dihydrochloride finds applications primarily in the development of pharmaceutical compounds. Notably, it serves as an essential building block in the synthesis of SUVN-G3031. []
SUVN-G3031, designed as a histamine H3 receptor inverse agonist, demonstrates potent wake-promoting activity in preclinical models, making it a potential therapeutic candidate for sleep disorders. [] This highlights the significance of 1-Cyclobutylpiperazine dihydrochloride in designing molecules with potential therapeutic benefits.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: